(3-(2-Cyanopropan-2-yl)phenyl)boronic acid
Description
Molecular Geometry and Hybridization State of Boron Center
The boron center in (3-(2-Cyanopropan-2-yl)phenyl)boronic acid adopts the characteristic trigonal planar geometry typical of three-coordinate boronic acid derivatives. The boron atom exhibits sp² hybridization, forming three sigma bonds with two hydroxyl oxygen atoms and one carbon atom of the aromatic ring. This geometric arrangement results in bond angles approaching the ideal 120° for trigonal planar molecules, with the O-B-O bond angle typically ranging between 118° and 122° as observed in similar phenylboronic acid structures.
The systematic analysis of three-coordinate boron geometry in boronic acid derivatives reveals that the [CBO₂] skeleton maintains remarkable structural consistency across different substitution patterns. The empirical bond-valence parameters for B-O and B-C bonds have been determined as rBO = 1.364 Å and rBC = 1.569 Å respectively, with corresponding exponential parameters of bBO = 0.37 Å and bBC = 0.28 Å. These values provide a quantitative framework for understanding the geometric constraints and electronic distribution around the boron center.
The boronic acid group demonstrates a strong tendency toward coplanarity with the benzene ring in most phenylboronic acid derivatives. However, the presence of the bulky meta-positioned cyanopropyl substituent introduces potential steric interactions that may induce slight deviations from perfect planarity. The trigonal geometry around boron is stabilized by the partial delocalization of electron density from the oxygen lone pairs into the vacant p-orbital of boron, creating a degree of π-character in the B-O bonds.
Bond-valence vector analysis indicates that the resultant vector lengths for 95% of [CBO₂] fragments remain below 0.10 valence units, demonstrating the structural stability and geometric consistency of the boronic acid functionality. The out-of-plane distortions, when present, often indicate weak secondary interactions involving the fourth coordination site of the boron center, which may be relevant in solid-state packing arrangements or molecular recognition events.
Structure
2D Structure
Properties
IUPAC Name |
[3-(2-cyanopropan-2-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BNO2/c1-10(2,7-12)8-4-3-5-9(6-8)11(13)14/h3-6,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBIOYORDBEGAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(C)(C)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718334 | |
| Record name | [3-(2-Cyanopropan-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885067-95-8 | |
| Record name | [3-(2-Cyanopropan-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-Cyanopropan-2-yl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
Boronic acids, including phenylboronic acid, are known to be mild lewis acids and are generally stable and easy to handle. They are commonly used in organic synthesis.
Mode of Action
Boronic acids are known to participate in suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.
Biochemical Pathways
Boronic acids are known to be involved in various organic synthesis reactions, including the suzuki–miyaura cross-coupling. This reaction is used to form carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry.
Pharmacokinetics
Phenylboronic acid, a related compound, is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride. These properties may influence the bioavailability of (3-(2-Cyanopropan-2-yl)phenyl)boronic acid.
Biochemical Analysis
Biochemical Properties
(3-(2-Cyanopropan-2-yl)phenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki–Miyaura coupling reaction, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound interacts with enzymes and proteins that facilitate these reactions. For instance, it may interact with palladium catalysts, which are essential for the Suzuki–Miyaura coupling reaction. The nature of these interactions involves the formation of a complex between the boronic acid and the palladium catalyst, which then participates in the transmetalation step of the reaction.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are still under investigation. It is known that boronic acids can influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, boronic acids can inhibit proteasomes, which are protein complexes that degrade unneeded or damaged proteins. This inhibition can lead to changes in cell signaling pathways and gene expression, ultimately affecting cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. One of the primary mechanisms is the inhibition of enzymes, such as proteasomes, by forming reversible covalent bonds with the active site of the enzyme. This inhibition can lead to the accumulation of proteins that would otherwise be degraded, resulting in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that boronic acids can be stable under inert atmosphere and at low temperatures (2-8°C), but they may degrade over time when exposed to air or higher temperatures. Long-term effects on cellular function can include sustained inhibition of proteasomes and prolonged changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as the inhibition of specific enzymes or pathways. At high doses, it can lead to toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects observed in studies indicate that there is a narrow therapeutic window for the safe use of this compound.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. For example, it can be metabolized by enzymes that catalyze the hydrolysis of boronic acids, leading to the formation of phenols and boric acid. These metabolic processes can affect the levels of metabolites and the overall metabolic flux within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound in specific cellular compartments. For instance, boronic acids can be transported into cells via specific transporters and can bind to intracellular proteins, affecting their distribution and activity.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function within the cell. For example, boronic acids that localize to the nucleus can influence gene expression by interacting with nuclear proteins and DNA.
Biological Activity
(3-(2-Cyanopropan-2-yl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of boronic acids known for their potential therapeutic applications, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound, summarizing relevant research findings and case studies.
Antimicrobial Activity
Boronic acids, including this compound, exhibit significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various microorganisms through different mechanisms.
- Inhibition of Protein Synthesis : Boronic acids have been shown to inhibit leucyl-tRNA synthetase, which is crucial for protein synthesis in bacteria. This inhibition leads to bacterial growth suppression .
- β-lactamase Inhibition : Some boronic acids act as inhibitors of β-lactamases, enzymes that confer antibiotic resistance in bacteria. This property enhances the efficacy of β-lactam antibiotics against resistant strains .
Case Studies
A study on the antimicrobial effects of various boronic acids demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and other pathogenic bacteria, with inhibition zones ranging from 7 to 13 mm depending on the concentration used .
Anticancer Activity
The anticancer potential of boronic acids, including this compound, has been explored in various studies.
Cytotoxicity Studies
Research involving prostate cancer cells revealed that certain boronic acid derivatives decreased cell viability significantly while maintaining a higher viability rate in healthy cells. For instance, concentrations as low as 5 µM resulted in a reduction of cancer cell viability to 33% while healthy cells remained viable at 71% .
- Proteasome Inhibition : Some boronic acids function as proteasome inhibitors, disrupting protein degradation pathways essential for cancer cell survival .
- Cell Cycle Arrest : These compounds can induce cell cycle arrest at the G2/M phase, leading to inhibited proliferation of cancer cells .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit various enzymes.
Carbonic Anhydrases
Recent studies indicate that phenyl and vinyl boronic acids can bind effectively to human carbonic anhydrases, which play a role in pH regulation and are implicated in several diseases, including cancer. The binding affinity and inhibition kinetics suggest potential therapeutic applications for these compounds in targeting carbonic anhydrases .
Summary Table of Biological Activities
| Activity Type | Mechanism | Example Findings |
|---|---|---|
| Antimicrobial | Inhibition of protein synthesis | Significant growth inhibition of Staphylococcus aureus |
| β-lactamase inhibition | Enhanced efficacy against resistant bacterial strains | |
| Anticancer | Proteasome inhibition | Reduced viability in prostate cancer cells |
| Cell cycle arrest | Induction of G2/M phase arrest | |
| Enzyme inhibition | Binding to carbonic anhydrases | Potential therapeutic applications in pH regulation |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
One of the most prominent applications of (3-(2-Cyanopropan-2-yl)phenyl)boronic acid is in the development of anticancer agents. Research has indicated that boronic acids can act as inhibitors of certain enzymes involved in cancer progression, particularly in prostate cancer. For instance, a series of boronic acid derivatives were synthesized and evaluated for their antiproliferative activity against androgen-dependent prostate cancer cell lines such as LAPC-4. The study found that compounds with specific substitutions, including those incorporating boronic acid functionalities, exhibited enhanced activity compared to traditional antiandrogens like flutamide .
1.2 Mechanism of Action
The mechanism by which this compound exerts its anticancer effects is primarily through the inhibition of proteasome activity and modulation of signaling pathways related to cell growth and apoptosis. In particular, its ability to form reversible covalent bonds with target proteins allows it to effectively disrupt cellular processes that are critical for tumor growth and survival .
Organic Synthesis
2.1 Suzuki-Miyaura Coupling Reactions
This compound is extensively utilized in Suzuki-Miyaura coupling reactions, a pivotal method for forming carbon-carbon bonds in organic synthesis. This reaction is crucial for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the boronic acid group facilitates the coupling with aryl halides, leading to the formation of biaryl compounds .
| Reaction Type | Substrate | Product | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl Halide + this compound | Biaryl Compound | Up to 90% |
Material Science
3.1 Electronic Materials
The compound has potential applications in the field of electronic materials, particularly in the development of organic semiconductors and liquid crystals. Its unique structural properties allow it to be incorporated into polymer matrices that enhance the performance of electronic devices such as OLEDs (Organic Light Emitting Diodes) and solar cells .
3.2 Development of Sensors
Additionally, this compound has been investigated for use in sensors due to its ability to interact selectively with certain biomolecules. This property can be harnessed for creating sensitive detection systems for glucose or other analytes, making it valuable in biomedical applications .
Case Studies
4.1 Prostate Cancer Treatment Study
A notable case study involved the synthesis and evaluation of a series of boronic acids, including this compound, for their efficacy against prostate cancer cell lines. The study demonstrated that specific modifications to the boronic acid structure significantly impacted biological activity, leading to promising candidates for further development as therapeutic agents .
4.2 Electronic Device Fabrication
In another study focusing on electronic materials, researchers incorporated this compound into polymer blends used for OLED fabrication. The resulting devices exhibited improved efficiency and stability under operational conditions compared to those made with traditional materials .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Reactivity and Acidity
- Electron-Withdrawing Groups: The cyano group in (3-(2-Cyanopropan-2-yl)phenyl)boronic acid is strongly electron-withdrawing, likely increasing the acidity of the boronic acid (pKa ~8–10 for arylboronic acids) compared to electron-donating substituents. However, evidence suggests that steric and electrostatic factors dominate complex stability over electronic effects in diol-binding applications .
- Steric Hindrance: The branched cyanopropane group introduces greater steric bulk than substituents like methoxy () or formyl (). This may reduce reactivity in Suzuki couplings, as seen in bulky triazole-substituted analogs, which maintain inhibitory activity but require optimized reaction conditions .
Data Tables
Table 1: Comparison of Substituent Effects on Boronic Acid Derivatives
Preparation Methods
General Synthetic Strategy
The synthesis of (3-(2-Cyanopropan-2-yl)phenyl)boronic acid generally follows a pathway involving:
- Functionalization of an aromatic nitrile precursor,
- Formation of organometallic intermediates (e.g., Grignard or lithium reagents),
- Subsequent reaction with boron-containing reagents such as trialkoxyboranes,
- Hydrolysis or work-up to yield the boronic acid.
This approach leverages the reactivity of aromatic nitriles and boron reagents under controlled conditions to achieve the desired substitution pattern.
Preparation via Aromatic Nitrile Conversion and Trialkoxyborane Reaction
A prominent method described in patent literature involves the conversion of an aromatic nitrile derivative into its alkali metal salt, followed by reaction with a trialkoxyborane in the presence of lithium 2,2,6,6-tetramethylpiperidide (LiTMP) and an alkali metal salt. This method is applicable to cyanophenylboronic acid derivatives and can be adapted for the 3-(2-cyanopropan-2-yl)phenyl derivative.
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Aromatic nitrile (e.g., 3-(2-cyanopropan-2-yl)benzonitrile) | Starting material with nitrile group on aromatic ring |
| 2 | Alkali metal salt (e.g., sodium or potassium salt) | Converts nitrile to reactive intermediate |
| 3 | Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) | Strong non-nucleophilic base to deprotonate and activate substrate |
| 4 | Trialkoxyborane (e.g., B(OR)3, where R = C1-C6 alkyl) | Boron source for borylation |
| 5 | Solvent: Typically aprotic solvents such as tetrahydrofuran (THF) | Medium for reaction |
| 6 | Temperature: Controlled (often low temperatures) | To maintain selectivity and yield |
| 7 | Work-up: Hydrolysis to yield boronic acid | Acidic or aqueous quench to isolate product |
This method promotes efficient formation of the boronic acid moiety while preserving the cyano substituent and the 2-cyanopropan-2-yl group on the aromatic ring.
Alternative Routes: Transmetalation and Hydrolysis
Another established approach involves the transmetalation of arylsilane or arylstannane intermediates with boron tribromide, followed by hydrolysis to afford the boronic acid. This method, while more classical, may be less favored due to the toxicity and handling issues of organostannanes but remains a viable alternative.
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Aryl silane or aryl stannane precursor | Pre-functionalized aromatic compound |
| 2 | Boron tribromide (BBr3) | Boron source for transmetalation |
| 3 | Hydrolysis (acidic aqueous work-up) | Converts boron intermediate to boronic acid |
This method requires careful control of reaction conditions to avoid side reactions and to maintain the integrity of the cyano and 2-cyanopropan-2-yl substituents.
Detailed Research Findings and Reaction Optimization
- Base Selection: Lithium 2,2,6,6-tetramethylpiperidide is preferred due to its strong, non-nucleophilic nature, which facilitates deprotonation without side reactions.
- Alkali Metal Salt Role: The presence of an alkali metal salt (e.g., sodium or potassium salts) stabilizes the intermediate species and enhances reaction efficiency.
- Trialkoxyborane Variants: The alkoxy group length (C1-C6) on the boron reagent can be varied to tune solubility and reactivity.
- Temperature Control: Low temperatures reduce side reactions and improve selectivity for the boronic acid formation.
- Solvent Choice: Aprotic solvents like tetrahydrofuran (THF) provide good solubility and stability for organometallic intermediates.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Aromatic Nitrile + LiTMP + Trialkoxyborane | Aromatic nitrile, LiTMP, alkali metal salt, trialkoxyborane, THF, low temp | High selectivity, mild conditions | Requires strong base handling |
| Transmetalation with BBr3 + Hydrolysis | Aryl silane/stannane, BBr3, aqueous work-up | Established method, straightforward | Toxic reagents, possible side reactions |
| Direct Borylation via Metalation | Grignard or lithium reagents, boron electrophiles | Versatile, direct borylation | Sensitive to moisture, requires inert atmosphere |
Q & A
Q. What are the common synthetic routes for preparing (3-(2-Cyanopropan-2-yl)phenyl)boronic acid?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct borylation . For Suzuki coupling, a halogenated aryl precursor (e.g., 3-bromo-(2-cyanopropan-2-yl)benzene) reacts with a boronic acid under Pd catalysis (e.g., Pd(PPh₃)₄) in the presence of a base (e.g., Na₂CO₃) . Alternatively, C-H borylation using transition-metal catalysts (e.g., Ir or Rh complexes) can directly functionalize the aromatic ring at the meta-position . The steric bulk of the 2-cyanopropan-2-yl group may necessitate optimized ligands (e.g., bulky phosphines) to enhance coupling efficiency.
Q. How should this compound be characterized to confirm its structure and purity?
Key techniques include:
- ¹H/¹³C NMR : Verify aromatic proton environments and the absence of protodeboronation byproducts.
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M−H]⁻).
- HPLC or LC-MS : Assess purity (>95% by area normalization) and detect trace impurities (e.g., unreacted precursors or boroxines) .
- FT-IR : Identify B-O stretching vibrations (~1340 cm⁻¹) and nitrile groups (~2250 cm⁻¹).
Advanced Research Questions
Q. What challenges arise in palladium-catalyzed cross-coupling reactions involving this compound, and how can they be mitigated?
The steric hindrance from the 2-cyanopropan-2-yl group slows transmetallation and reductive elimination. Strategies include:
Q. How can trace impurities of this boronic acid be quantified in pharmaceutical intermediates?
A validated LC-MS/MS method with a limit of detection (LOD) <0.1 ppm is recommended. Key parameters:
- Column : C18 (2.1 × 50 mm, 1.7 µm).
- Mobile phase : Gradient of 0.1% formic acid in water/acetonitrile.
- MRM transitions : Monitor m/z specific to the boronic acid and its anhydride byproducts .
- Validation : Follow ICH guidelines for linearity (R² >0.99), accuracy (90–110%), and precision (%RSD <5%) .
Q. What methodologies evaluate the biological activity of this compound, such as tubulin polymerization inhibition?
- Tubulin polymerization assay : Measure IC₅₀ values by monitoring turbidity changes at 340 nm in vitro .
- Cell viability assays : Use MTT or CellTiter-Glo® on cancer cell lines (e.g., Jurkat or B-16) to determine growth inhibition .
- Apoptosis markers : FACScan analysis with Annexin V/PI staining to quantify early/late apoptotic cells after treatment .
Q. How do computational models predict the reactivity of this boronic acid in Suzuki-Miyaura couplings?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
- Electron-withdrawing effects : The nitrile group reduces electron density at the boron center, slowing transmetallation.
- Steric maps : Visualize spatial clashes between the catalyst and substituents to guide ligand design .
Q. What strategies improve the stability of this compound during long-term storage?
Q. How do electronic effects of the 2-cyanopropan-2-yl group influence nucleophilic additions?
The electron-withdrawing nitrile reduces boronic acid Lewis acidity, slowing reactions with imines or carbonyls. To enhance reactivity:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
